2,6-Dichloro-4-acetamidobenzoicacid
Description
Historical Perspectives and Genesis within Halogenated Benzoic Acid Chemistry
The story of 2,6-dichloro-4-acetamidobenzoic acid is rooted in the broader history of benzoic acid and its halogenated derivatives. Benzoic acid itself was first described in the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.org However, it was not until the 19th century that its structure was determined by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.orgwikipedia.org The advent of industrial synthesis methods in the late 19th and early 20th centuries, such as the hydrolysis of benzotrichloride (B165768) and later the oxidation of toluene (B28343), made benzoic acid and its derivatives more accessible for study and application. wikipedia.orgacs.org
The introduction of halogens, particularly chlorine, to the benzoic acid scaffold marked a significant step in modifying its chemical and biological properties. Early industrial processes for benzoic acid synthesis sometimes resulted in chlorinated derivatives as byproducts. wikipedia.org Over time, the deliberate synthesis of halogenated benzoic acids became an important area of research, driven by the quest for new pharmaceuticals, agrochemicals, and materials with specific functionalities. The presence of chlorine atoms can significantly alter the acidity, lipophilicity, and metabolic stability of the parent benzoic acid molecule.
Significance of Dichlorinated Acetamido Benzoic Acid Scaffolds in Academic Inquiry
The dichlorinated acetamido benzoic acid scaffold is of particular interest to researchers for several reasons. The two chlorine atoms flanking the carboxylic acid group in the 2 and 6 positions create significant steric hindrance, which can influence the molecule's conformation and its ability to interact with biological targets or participate in certain chemical reactions.
Furthermore, the electronic effects of the chlorine atoms, which are electron-withdrawing, and the acetamido group, which can be either electron-donating or -withdrawing depending on resonance and inductive effects, create a complex electronic environment on the aromatic ring. This intricate interplay of steric and electronic factors makes these scaffolds valuable for probing the structure-activity relationships of various chemical and biological systems. For instance, related halogenated benzoic acids are used as intermediates in the synthesis of pharmaceuticals and liquid-crystalline compounds.
Current Research Landscape and Outstanding Questions for 2,6-Dichloro-4-acetamidobenzoicacid
While 2,6-dichloro-4-acetamidobenzoic acid itself is not the subject of a vast body of published research, its structural motifs are found in compounds that are actively being investigated. For example, the related compound 4-acetamido-3-aminobenzoic acid has been used to synthesize derivatives with potential antimicrobial activity. The study of such analogs provides a framework for understanding the potential applications of 2,6-dichloro-4-acetamidobenzoic acid.
The current research landscape suggests that the unique substitution pattern of 2,6-dichloro-4-acetamidobenzoic acid could be leveraged in several areas. Key outstanding questions that future research might address include:
What are the precise conformational preferences of the molecule, and how do they influence its reactivity and potential biological activity?
Can this compound serve as a useful building block for the synthesis of more complex molecules with desirable properties, such as pharmaceutical agents or novel materials?
What are the detailed metabolic pathways of this compound in biological systems, and how do the chlorine and acetamido groups influence its breakdown and excretion?
Could the specific substitution pattern lead to novel applications in areas such as medicinal chemistry, where halogenated compounds are often used to enhance binding affinity and metabolic stability? For instance, a structurally related compound, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has been investigated as an inhibitor of the TMEM206 ion channel. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7Cl2NO3 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
4-acetamido-2,6-dichlorobenzoic acid |
InChI |
InChI=1S/C9H7Cl2NO3/c1-4(13)12-5-2-6(10)8(9(14)15)7(11)3-5/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
YSYRUDQQBNITPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,6 Dichloro 4 Acetamidobenzoicacid
Classical and Contemporary Synthetic Routes to 2,6-Dichloro-4-acetamidobenzoicacid
Classical synthetic routes typically involve a series of well-established reactions, including electrophilic aromatic substitution and amide bond formation. Contemporary approaches focus on improving the efficiency, selectivity, and environmental footprint of these classical methods.
Para-aminobenzoic acid (PABA) stands out as a logical precursor. mdpi.com Its amino group is an ortho-, para-directing activator, which can guide the two chlorine atoms to the desired 2- and 6-positions, ortho to the amine. The carboxyl group is a deactivating meta-director, which further favors this substitution pattern. Another potential starting point is 4-methylbenzoic acid. google.com In this route, the methyl group would first be chlorinated at the ortho positions, followed by oxidation of the methyl group to a carboxylic acid. A similar strategy could start with p-toluidine, where the amino group directs chlorination, followed by protection of the amine, oxidation of the methyl group, and subsequent deprotection. youtube.comyoutube.com The synthesis of the related compound 2,6-dichloro-4-aminophenol often starts from p-nitroaniline, suggesting a pathway involving chlorination, reduction of the nitro group to an amine, and subsequent acetylation and oxidation. patsnap.com
| Precursor | Rationale for Selection | Relevant Synthetic Steps |
| 4-Aminobenzoic Acid (PABA) | The amino group is a strong ortho-, para-director, facilitating regioselective dichlorination at the 2- and 6-positions. mdpi.com | 1. Dichlorination2. Acetamidation |
| 4-Methylbenzoic Acid | The methyl group can be chlorinated at the ortho positions, followed by oxidation to the carboxylic acid. google.com | 1. Dichlorination2. Oxidation of methyl group |
| p-Toluidine | The amino group directs ortho-chlorination. The methyl group can be oxidized to a carboxyl group. Requires protection/deprotection steps. youtube.comyoutube.com | 1. Acetamidation (protection)2. Dichlorination3. Oxidation of methyl group4. Hydrolysis (deprotection) |
| p-Nitroaniline | Provides a pathway where the nitro group is converted to the amine after the aromatic ring is substituted. patsnap.com | 1. Dichlorination2. Reduction of nitro group3. Acetamidation4. Oxidation of a precursor group (if starting from a toluene (B28343) derivative) |
Achieving the specific 2,6-dichloro substitution pattern is a key challenge in the synthesis. This is an example of electrophilic aromatic substitution, where the regioselectivity is governed by the existing substituents on the benzene (B151609) ring.
When starting with a precursor like 4-aminobenzoic acid, the powerful ortho-, para-directing amino group (-NH2) dictates the position of the incoming chlorine atoms. The reaction typically employs a chlorinating agent such as chlorine gas (Cl2) or sulphuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst. google.comgoogle.comyoutube.com The amino group directs the two chlorine atoms to its ortho positions, which correspond to the 2- and 6-positions of the benzoic acid ring.
An alternative method involves the dichlorination of p-methylbenzoic acid. A patented process describes using hydrogen peroxide as an oxidant with hydrochloric acid in the presence of a tungstate (B81510) catalyst to yield 2,6-dichloro-4-methylbenzoic acid. google.com The synthesis of 2,6-dichlorobenzoic acid from 2,6-dichlorobenzal chloride has also been documented, utilizing chlorine and air with an iron(III) chloride catalyst. google.com While not directly for the target molecule, these methods illustrate viable strategies for dichlorination ortho to the main functional group.
The introduction of the acetamido group (-NHCOCH3) is a fundamental transformation, typically achieved by N-acetylation of the corresponding amine. This can be accomplished by reacting the amino group of a precursor like 2,6-dichloro-4-aminobenzoic acid with acetic anhydride (B1165640) or acetyl chloride. youtube.com
This step can be performed at different stages of the synthesis. For instance, in a route starting from p-toluidine, acetylation is often the first step. youtube.com This protects the amino group from oxidation in subsequent steps and modifies its directing ability. In a route starting from 4-aminobenzoic acid, acetamidation would likely follow the dichlorination step.
More advanced methods for amide bond formation include using a mixed anhydride of an N-acylamino acid, a reaction that can be catalyzed by a strong acid to enhance the rate. google.com
The success of the synthesis hinges on the appropriate selection of catalysts and the optimization of reaction conditions such as temperature, solvent, and reaction time.
For the crucial dichlorination step, Lewis acids are common catalysts. Iron(III) chloride (FeCl3) and aluminum chloride (AlCl3) are frequently used to polarize the Cl-Cl bond, generating a stronger electrophile for the aromatic substitution. youtube.comgoogle.com Sulphur-containing organic compounds have also been patented as catalysts for the chlorination of aromatic compounds with sulphuryl chloride. google.comgoogle.com Another catalytic system employs tungstates with hydrogen peroxide and hydrochloric acid. google.com
Optimization of these reactions involves carefully controlling conditions to maximize yield and minimize side products. For example, chlorination with sulphuryl chloride and a sulphur-containing catalyst is preferably carried out in a homogeneous liquid phase below 35°C, with the catalyst present at about 0.2 to 10 mol%. google.com The dichlorination of p-methylbenzoic acid using the H2O2/HCl/tungstate system is conducted at a higher temperature of 50-60°C. google.com For the acylation of aminobenzoic acids, a strong acid catalyst can be employed to increase the reaction rate. google.com The optimization of such multi-step syntheses can be accelerated using modern techniques like automated flow reactors and high-throughput screening. beilstein-journals.orgsemanticscholar.org
| Reaction | Catalyst System | Reagents | Typical Conditions |
| Dichlorination | Lewis Acid | Cl₂ or SO₂Cl₂ | FeCl₃ or AlCl₃ catalyst; controlled temperature. youtube.comgoogle.com |
| Dichlorination | Sulphur-based Catalyst | SO₂Cl₂ | Sulphur-containing organic catalyst; <35°C. google.comgoogle.com |
| Oxidative Chlorination | Tungstate Catalyst | H₂O₂, HCl | Sodium tungstate catalyst; 50-60°C. google.com |
| Acetamidation | Acid Catalysis | Acetic Anhydride | Strong inorganic or organic acid catalyst. google.com |
Advanced Synthetic Approaches and Process Intensification
Modern synthetic chemistry emphasizes not only the creation of molecules but also the efficiency and sustainability of the processes used.
Applying green chemistry principles to the synthesis of 2,6-dichloro-4-acetamidobenzoic acid aims to reduce its environmental impact. This involves several strategies:
Safer Reagents and Solvents: One key principle is the use of less hazardous chemicals. For example, employing hydrogen peroxide as an oxidant is advantageous as its only byproduct is water. google.commdpi.com A patented synthesis for the related 2,6-dichloro-4-aminophenol utilizes methanol (B129727) as a solvent, which can be recovered and reused, reducing waste. patsnap.com The use of water as a solvent, where possible, is a primary goal of green chemistry. mdpi.com
Catalysis: Using catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry because it reduces waste. The use of Lewis acids or tungstate systems in catalytic amounts for chlorination aligns with this principle. google.comgoogle.comejcmpr.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.
Process Intensification: This involves developing more efficient processes. For the synthesis of related compounds, methods have been developed to avoid energy-intensive steps like steam distillation by choosing appropriate solvents that allow for direct separation. patsnap.com The use of flow chemistry can also lead to better control, higher yields, and safer handling of hazardous reagents. beilstein-journals.org
Renewable Feedstocks: A long-term green chemistry goal is the use of renewable starting materials. Research into using lignin-based benzoic acid derivatives to synthesize active pharmaceutical ingredients represents a step in this direction, potentially offering a sustainable future route for such compounds. rsc.org
Flow Chemistry and Continuous Processing Techniques
The synthesis of complex aromatic compounds like 2,6-dichloro-4-acetamidobenzoic acid is increasingly benefiting from the adoption of flow chemistry and continuous processing techniques. These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. rsc.org While specific literature on the continuous synthesis of 2,6-dichloro-4-acetamidobenzoic acid is not extensively documented, the principles of flow chemistry are highly applicable to the multi-step synthetic sequences required for its production, such as nitration, chlorination, reduction, and acylation of aromatic precursors.
Continuous-flow microreaction processes have been successfully developed for the mononitration of various aromatic compounds with high selectivity and yield, demonstrating the potential for precise control over reaction conditions to avoid over-nitration and other side reactions. rsc.org Such a process could be adapted for the nitration of a suitable dichlorinated precursor in the synthesis of the target molecule. The inherent safety of flow reactors, which handle small volumes of hazardous reagents at any given time, is particularly advantageous when working with highly reactive or thermally sensitive intermediates. rsc.org
Furthermore, the transition from batch to continuous processing for the production of aromatic hydrocarbons has been shown to be effective. acs.orggoogle.com These processes often utilize fixed-bed reactors with catalysts, which can be integrated into a multi-step continuous synthesis. google.com For the synthesis of 2,6-dichloro-4-acetamidobenzoic acid, a continuous flow setup could involve sequential reactor modules, each dedicated to a specific transformation, thereby streamlining the entire production process from starting materials to the final product. The integration of in-line purification and analysis tools can further enhance process efficiency and product quality. The development of scalable and sustainable continuous-flow processes is a key area of research, with potential for waste acid recycling and improved economic and environmental outcomes. rsc.org
Table 1: Comparison of Batch vs. Flow Chemistry for Aromatic Compound Synthesis
| Feature | Batch Processing | Flow Chemistry/Continuous Processing |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety with small reaction volumes and superior heat transfer. rsc.org |
| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise control over reaction parameters, leading to better reproducibility. rsc.org |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the process for longer durations or by "numbering-up" reactors. rsc.org |
| Reaction Time | Often requires longer reaction times to ensure completion. | Significantly reduced reaction times due to efficient mixing and heat transfer. |
| Yield & Selectivity | May result in lower yields and the formation of byproducts due to lack of precise control. | Often leads to higher yields and improved selectivity. rsc.org |
| Handling of Hazardous Materials | Involves handling large quantities of hazardous materials at once. | Minimizes the amount of hazardous material present at any given time. |
Derivatization and Analog Generation for Structure-Activity Exploration
The structural framework of 2,6-dichloro-4-acetamidobenzoic acid provides multiple points for chemical modification to generate analogs for structure-activity relationship (SAR) studies. Such studies are crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The primary sites for derivatization include the carboxylic acid moiety, the acetamido nitrogen, and the aromatic ring.
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a key functional handle that can be readily modified to explore its role in target binding and to modulate the physicochemical properties of the molecule. researchgate.net Common modifications include the formation of esters, amides, and the replacement of the carboxylic acid with bioisosteres. researchgate.netnumberanalytics.com
Esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions, while amide formation can be accomplished by coupling with a diverse range of amines, often facilitated by coupling agents. numberanalytics.com These modifications can influence the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.
Bioisosteric replacement of the carboxylic acid is a widely used strategy in medicinal chemistry to improve pharmacokinetic properties or to fine-tune activity. researchgate.net For instance, replacing the carboxylic acid with a tetrazole can maintain the acidic character and hydrogen bonding capabilities while potentially improving metabolic stability and cell permeability. researchgate.net
Table 2: Potential Modifications of the Carboxylic Acid Moiety and Their Rationale
| Modification Type | Example Derivative | Rationale for SAR Exploration |
| Esterification | Methyl 2,6-dichloro-4-acetamidobenzoate | Investigate the effect of removing the acidic proton and increasing lipophilicity. |
| Amidation | N-Benzyl-2,6-dichloro-4-acetamidobenzamide | Explore the introduction of larger, potentially interacting substituents and alter hydrogen bonding patterns. numberanalytics.com |
| Bioisosteric Replacement | 5-(2,6-Dichloro-4-acetamidophenyl)tetrazole | Mimic the acidic properties of the carboxylic acid while potentially improving metabolic stability and oral absorption. researchgate.net |
| Reduction to Alcohol | (2,6-Dichloro-4-acetamidophenyl)methanol | Determine the importance of the carbonyl oxygen and acidic proton for biological activity. |
Structural Diversification at the Acetamido Nitrogen
The acetamido group offers another site for structural diversification. Modifications at the nitrogen atom can influence the electronic properties of the aromatic ring and provide opportunities to introduce new pharmacophoric elements.
One approach is to vary the acyl group. Replacing the acetyl group with other alkyl or aryl acyl groups can probe the steric and electronic requirements in this region of the molecule. For instance, introducing bulkier or more lipophilic acyl groups could lead to new interactions with a biological target.
Another strategy involves the N-alkylation of the acetamido group. This would, however, be synthetically challenging and might require a multi-step process involving protection and deprotection of other functional groups. A more common approach is the complete replacement of the acetamido group, which would involve a different synthetic route starting from a different precursor. The synthesis of novel acetamido derivatives has been explored for creating compounds with specific biological activities, highlighting the importance of this moiety for molecular recognition. nih.gov
Table 3: Potential Modifications at the Acetamido Nitrogen and Their Rationale
| Modification Type | Example Derivative | Rationale for SAR Exploration |
| Acyl Group Variation | 2,6-Dichloro-4-(propionamido)benzoic acid | Evaluate the effect of increasing the alkyl chain length on activity and lipophilicity. |
| Aromatic Acylation | 4-(Benzamido)-2,6-dichlorobenzoic acid | Introduce an additional aromatic ring to explore potential pi-stacking or other interactions. |
| N-Alkylation | 2,6-Dichloro-4-(N-methylacetamido)benzoic acid | Remove the N-H hydrogen bond donor capability and introduce steric bulk. |
| Functionalized Acyl Groups | 4-(2-Aminoacetamido)-2,6-dichlorobenzoic acid | Introduce a basic center to modulate solubility and explore new ionic interactions. |
Introduction of Orthogonal Functional Groups to the Phenyl Ring
Introducing additional functional groups onto the phenyl ring of 2,6-dichloro-4-acetamidobenzoic acid presents a synthetic challenge due to the existing substitution pattern. The ring is heavily substituted with two ortho-directing, deactivating chloro groups and a para-directing acetamido group, along with a meta-directing carboxylic acid group. libretexts.org The combined steric and electronic effects of these groups will significantly influence the regioselectivity of any further substitution reactions.
The presence of two chloro atoms ortho to the carboxylic acid creates a significant "ortho effect," which forces the carboxyl group out of the plane of the benzene ring, thereby increasing its acidity. wikipedia.orgyoutube.com This steric hindrance would also influence the approach of incoming electrophiles.
Table 4: Potential Modifications of the Phenyl Ring and Synthetic Considerations
| Modification Type | Example Derivative | Rationale for SAR Exploration & Synthetic Challenge |
| Nitration | 2,6-Dichloro-5-nitro-4-acetamidobenzoic acid | Introduce a strong electron-withdrawing group to modulate electronic properties. Challenge: Requires forcing conditions; potential for side reactions. rsc.org |
| Halogenation | 5-Bromo-2,6-dichloro-4-acetamidobenzoic acid | Introduce another halogen to probe halogen bonding interactions and increase lipophilicity. Challenge: The ring is already electron-poor, making further halogenation difficult. |
| Sulfonation | 2,6-Dichloro-4-acetamido-5-sulfobenzoic acid | Introduce a highly polar, acidic group to dramatically alter solubility and polarity. Challenge: Requires harsh conditions (e.g., fuming sulfuric acid). |
| Friedel-Crafts Acylation | 5-Acetyl-2,6-dichloro-4-acetamidobenzoic acid | Introduce a ketone functionality. Challenge: Generally not feasible on strongly deactivated aromatic rings. |
Advanced Analytical Characterization in 2,6 Dichloro 4 Acetamidobenzoicacid Research
Spectroscopic Techniques for Structural Elucidation
Structural elucidation is a foundational aspect of chemical research, confirming the identity and purity of a synthesized or isolated compound. For 2,6-Dichloro-4-acetamidobenzoicacid, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive structural profile.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Key predicted signals would include:
A singlet for the two equivalent aromatic protons (H-3 and H-5).
A singlet corresponding to the three protons of the acetyl methyl group.
A singlet for the amide proton (N-H).
A broad singlet for the acidic proton of the carboxyl group (-COOH).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Due to molecular symmetry, fewer signals than the total number of carbon atoms are expected. Quaternary carbons, those without attached protons, typically show signals of lower intensity. youtube.comdocbrown.info The predicted chemical shifts are influenced by the strong electron-withdrawing effects of the chlorine and carboxylic acid groups and the electron-donating nature of the acetamido group.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H | ~ 8.0 - 8.2 | Singlet, 2H (Aromatic H-3, H-5) |
| ¹H | ~ 10.5 - 11.0 | Singlet, 1H (Amide N-H) |
| ¹H | ~ 13.0 - 14.0 | Broad Singlet, 1H (Carboxylic Acid O-H) |
| ¹H | ~ 2.1 - 2.3 | Singlet, 3H (Acetyl CH₃) |
| ¹³C | ~ 170 - 172 | Carbonyl Carbon (Amide C=O) |
| ¹³C | ~ 165 - 168 | Carbonyl Carbon (Carboxylic Acid C=O) |
| ¹³C | ~ 140 - 145 | Aromatic Quaternary Carbon (C-4, attached to -NHAc) |
| ¹³C | ~ 135 - 138 | Aromatic Quaternary Carbons (C-2, C-6, attached to -Cl) |
| ¹³C | ~ 125 - 130 | Aromatic Quaternary Carbon (C-1, attached to -COOH) |
| ¹³C | ~ 115 - 120 | Aromatic CH Carbons (C-3, C-5) |
| ¹³C | ~ 24 - 26 | Methyl Carbon (Acetyl CH₃) |
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint.
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by strong absorptions from the carbonyl groups and the O-H and N-H bonds. The key expected vibrational bands include:
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
N-H Stretch (Amide): A sharp to medium peak around 3300-3500 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
C=O Stretch (Amide I Band): Another strong, sharp absorption, typically found at a lower wavenumber than the acid, around 1660-1680 cm⁻¹.
Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the FTIR data, providing strong signals for the aromatic ring and C-Cl bonds, while the O-H stretch would be weak.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Amide | N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Amide | C=O Stretch (Amide I) | 1660 - 1680 | Strong |
| Aromatic Ring | C=C Stretches | 1450 - 1600 | Medium |
| Dichlorinated Aromatic Ring | C-Cl Stretch | < 800 | Strong |
HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₇Cl₂NO₃), the calculated monoisotopic mass is approximately 248.9803 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unambiguous evidence for the compound's elemental composition.
A key feature in the mass spectrum would be the distinct isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:
M peak: Contains two ³⁵Cl atoms.
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom (approximately 65% the intensity of the M peak).
M+4 peak: Contains two ³⁷Cl atoms (approximately 10% the intensity of the M peak).
This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule. nist.gov
Chromatographic Methods for Separation and Quantification
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For the analysis of this compound, liquid and gas chromatography are the most relevant methods.
HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound.
Method Development: A typical RP-HPLC method would involve:
Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is a common starting point, offering good hydrophobic retention for the aromatic ring. ekb.eg
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic acid or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ekb.egsielc.com
Detection: UV detection would be effective due to the presence of the aromatic chromophore. The detection wavelength would be set at the absorbance maximum of the compound.
Method Validation: For quantitative applications, any developed HPLC method must be rigorously validated according to regulatory guidelines (e.g., ICH). This involves demonstrating the method's:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: A proportional relationship between detector response and analyte concentration over a given range. ekb.eg
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. ekb.eg
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its high melting point and the presence of the polar carboxylic acid and amide functional groups, which make it non-volatile and prone to thermal degradation. To make it amenable to GC analysis, a derivatization step is required. uzh.ch This typically involves converting the carboxylic acid to a more volatile ester, for example, through methylation with diazomethane (B1218177) or another suitable reagent. nih.gov The derivatized compound can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. uzh.chnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The hyphenation of HPLC with tandem mass spectrometry is a powerful technique that combines the separation capabilities of LC with the high sensitivity and selectivity of MS/MS. It is the preferred method for quantifying low levels of the compound in complex matrices like plasma or environmental samples. nih.govnih.gov
In a typical LC-MS/MS analysis:
The compound is separated from the matrix using an HPLC system.
The eluent is directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI).
The precursor ion (the ionized molecule, [M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer.
The precursor ion is fragmented in a collision cell.
Specific product ions (fragments) are monitored in the second mass analyzer.
This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for quantification down to nanogram-per-milliliter (ng/mL) levels or lower. nih.govnih.gov For this compound, the transition from the precursor ion (m/z ~249 or 251) to a characteristic fragment ion would be monitored for quantification.
X-ray Crystallography for Solid-State Molecular Geometry
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for the compound 2,6-dichloro-4-acetamidobenzoic acid. This indicates that the precise solid-state molecular geometry, including detailed bond lengths, bond angles, and crystal packing information, has not been determined or at least not been published in the accessible domain.
While data for the target compound is unavailable, analysis of crystallographic information for structurally related molecules can offer valuable insights into the expected geometric parameters and intermolecular interactions. The crystal structures of the parent molecules, 2,6-dichlorobenzoic acid and 4-acetamidobenzoic acid, have been reported and can serve as a basis for hypothetical structural considerations.
For instance, in the crystal structure of 4-acetamidobenzoic acid monohydrate, the plane of the acetamide (B32628) group is noted to be twisted with respect to the benzene (B151609) ring. This dihedral angle is a critical conformational parameter that would be significantly influenced by the presence of two bulky chlorine atoms at the ortho positions in 2,6-dichloro-4-acetamidobenzoic acid. Steric hindrance from the chlorine atoms would likely force the acetamido group into a more perpendicular orientation relative to the phenyl ring to minimize van der Waals repulsions.
Furthermore, the carboxylic acid group in related benzoic acid derivatives is known to form strong hydrogen-bonded dimers in the solid state. It is highly probable that 2,6-dichloro-4-acetamidobenzoic acid would also exhibit such dimeric structures, with the amide group participating in further intermolecular hydrogen bonding, potentially forming extended networks. The presence of the electron-withdrawing chlorine atoms would also influence the electronic distribution within the molecule, which could subtly affect bond lengths and angles throughout the structure.
Although a definitive crystal structure remains to be elucidated, the anticipated molecular geometry would be a complex interplay of the steric demands of the ortho-dichloro and para-acetamido substituents, and the electronic effects governing the aromatic system and its functional groups. The determination of the crystal structure of 2,6-dichloro-4-acetamidobenzoic acid through X-ray crystallography would be a valuable contribution to the field, providing precise data to validate theoretical models and to better understand the structure-property relationships of this compound.
Lack of Specific Computational Data for this compound
Following a comprehensive search for computational and theoretical studies on the chemical compound This compound , it has been determined that there is a notable absence of specific research data in the public domain that directly corresponds to the requested article outline.
The performed searches aimed to locate scholarly articles and databases containing information on:
Density Functional Theory (DFT) calculations for its ground state properties.
Application of Ab Initio methods and the basis sets used.
HOMO-LUMO energy gaps and reactivity predictions.
Conformational analysis and potential energy surfaces.
Studies on its intermolecular interactions and hydrogen bonding networks.
While the searches yielded a significant amount of information on the theoretical methods themselves—such as the principles of DFT, the selection of basis sets like 6-31G or those developed by Pople and Ahlrichs chemrxiv.orguni-rostock.delibretexts.orggaussian.com, and the importance of the HOMO-LUMO gap in predicting molecular reactivity researchgate.netwikipedia.orgnankai.edu.cn—they did not provide specific calculated values or detailed findings for this compound.
The available research tends to focus on structurally related, but distinct, molecules. For instance, computational studies were found for compounds like 2,6-dichloro-4-fluoro phenol (B47542) karazin.uaresearchgate.net, 2,6-dichloro-1,4-benzoquinone (B104592) nih.gov, and various other substituted phenolic compounds and benzoic acids karazin.uanih.govresearchgate.netmdpi.com. These studies successfully employ methods like DFT and HF to analyze molecular geometry, electronic properties, and reactivity karazin.uaresearchgate.netresearchgate.net. For example, research on 2,6-dichloro-4-fluoro phenol utilized the B3LYP/6-311+G(d,p) basis set to determine its optimal geometry and Mulliken charge distribution karazin.uaresearchgate.net. Similarly, investigations into other complex chlorinated molecules have explored their reactivity and intermolecular interactions through computational approaches mdpi.comresearchgate.net.
However, the strict requirement to focus solely on This compound prevents the extrapolation of data from these related compounds, as such information would not be scientifically accurate or adhere to the user's specific instructions. The absence of dedicated studies on this particular molecule means that no data tables, detailed research findings, or specific discussions as outlined in the request can be generated at this time.
Therefore, the generation of a scientifically accurate article focusing exclusively on the computational chemistry of this compound is not possible based on currently available information.
Computational Chemistry and Theoretical Studies of 2,6 Dichloro 4 Acetamidobenzoicacid
In Silico Approaches for Structure-Activity Relationship (SAR) Studies
In silico approaches are fundamental in modern drug discovery for predicting the biological activity of chemical compounds and guiding the synthesis of more potent and selective analogs. Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are significantly accelerated by computational methods. For 2,6-dichloro-4-acetamidobenzoic acid and its derivatives, these theoretical studies can elucidate the key structural features required for a desired biological effect, thereby streamlining the lead optimization process. nih.gov
The primary computational techniques employed in SAR studies include Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking. These methods help to understand how modifications to a core scaffold, such as 2,6-dichloro-4-acetamidobenzoic acid, influence its interaction with a biological target.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov This approach reduces the cost and time associated with the evaluation of newly synthesized compounds. nih.gov For derivatives of benzoic acid, QSAR studies have successfully identified key physicochemical descriptors that govern their inhibitory activities.
For instance, QSAR studies on a series of benzoylaminobenzoic acid derivatives, which share a structural resemblance to 2,6-dichloro-4-acetamidobenzoic acid, revealed that inhibitory activity against the enzyme β-ketoacyl-ACP synthase III (FabH) is influenced by several factors. nih.gov The research demonstrated that activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific substituents, such as a hydroxyl group, was also found to be conducive to inhibitory activity, whereas the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions could decrease it. nih.gov
Applying these principles to 2,6-dichloro-4-acetamidobenzoic acid, a hypothetical QSAR model would analyze descriptors such as:
Hydrophobicity (LogP): The two chlorine atoms significantly increase the hydrophobicity of the molecule.
Electronic Effects (Hammett constants): The chlorine atoms are electron-withdrawing, while the acetamido group can be either electron-donating or -withdrawing depending on its orientation and resonance effects. These electronic properties critically influence the acidity of the carboxylic acid group and potential interactions with a target receptor.
Steric Parameters (Molar Refractivity, Sterimol parameters): The bulky chlorine atoms at positions 2 and 6 can dictate the preferred conformation of the molecule and its ability to fit into a binding pocket.
A typical QSAR study involves developing a regression model. The general form of a linear QSAR equation is:
log(1/C) = a(Descriptor 1) + b(Descriptor 2) + ... + constant
Where 'C' is the concentration required for a specific biological effect (like IC₅₀), and the descriptors are calculated physicochemical properties. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). mdpi.com For example, a Partial Least Squares (PLS) regression model for a series of antifungal coumarin (B35378) derivatives yielded a strong correlation with an r² of 0.86 and a q²cv of 0.64, corroborating SAR observations. mdpi.com
Table 1: Example Descriptors for a Hypothetical QSAR Study of 2,6-Dichloro-4-acetamidobenzoic Acid Derivatives
| Derivative Substituent (R) | LogP (Hydrophobicity) | Molar Refractivity (MR) | Electronic Parameter (σ) | Predicted Activity (Hypothetical) |
| H (Parent Compound) | 3.10 | 65.4 | 0.00 | Baseline |
| -NO₂ | 3.05 | 69.9 | 0.78 | Increased |
| -NH₂ | 2.45 | 68.2 | -0.66 | Decreased |
| -OH | 2.89 | 65.9 | -0.37 | Increased |
| -CH₃ | 3.55 | 70.0 | -0.17 | Variable |
Note: The values in this table are illustrative and intended to demonstrate the concept of a QSAR analysis. Actual values would be determined through computational software and experimental validation.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is invaluable for elucidating binding modes and prioritizing compounds for synthesis. nih.gov
In the context of 2,6-dichloro-4-acetamidobenzoic acid, docking studies would involve placing the molecule into the active site of a relevant biological target. For example, studies on related aminobenzoic acid derivatives as inhibitors of microbial neuraminidase have used docking to predict binding interactions. rjptonline.org These studies revealed that the most potent compounds achieved high docking scores (e.g., > -9 kJ/mol) and formed specific interactions with key amino acid residues in the enzyme's active site. rjptonline.org
For 2,6-dichloro-4-acetamidobenzoic acid, a docking simulation would likely show:
Ionic Interactions: The carboxylate group forming salt bridges with positively charged residues like arginine or lysine.
Hydrogen Bonding: The amide group's N-H and C=O moieties acting as hydrogen bond donors and acceptors, respectively.
Halogen Bonding: The chlorine atoms can participate in halogen bonds, which are non-covalent interactions where the electrophilic region of the halogen interacts with a nucleophilic site, such as a backbone carbonyl or an aspartyl residue. nih.gov The high polarizability of chlorine, enhanced by electron-withdrawing groups on the ring, can lead to improved binding affinity. nih.gov
Table 2: Potential Molecular Interactions of 2,6-Dichloro-4-acetamidobenzoic acid in a Hypothetical Binding Site
| Functional Group | Type of Interaction | Potential Interacting Residue |
| Carboxylic Acid (-COOH) | Ionic Bond, Hydrogen Bond | Arginine, Lysine, Histidine |
| Acetamido (-NHCOCH₃) | Hydrogen Bond | Aspartate, Glutamate, Serine |
| Dichloro (-Cl) | Halogen Bond, Hydrophobic Interaction | Leucine, Valine, Phenylalanine, Aspartate |
By combining QSAR and molecular docking, a comprehensive SAR profile for 2,6-dichloro-4-acetamidobenzoic acid can be constructed. These in silico approaches provide a rational basis for designing new derivatives with potentially enhanced biological activity, guiding chemists to focus on synthesizing compounds with the highest probability of success. nih.gov
Biochemical Interactions and Mechanistic Insights Non Clinical/in Vitro Focus
Enzymatic Interaction Studies
There is currently no published research detailing the direct interaction of 2,6-dichloro-4-acetamidobenzoic acid with key enzymes such as phenolsulfotransferase or dihydropteroate (B1496061) synthase.
No studies have been identified that report on the inhibition kinetics of 2,6-dichloro-4-acetamidobenzoic acid with phenolsulfotransferase or dihydropteroate synthetase. While research on structurally analogous compounds exists, such as the inhibitory effects of 2,6-dichloro-4-nitrophenol (B181596) (DCNP) on rat liver phenolsulfotransferase, these findings cannot be directly extrapolated to 2,6-dichloro-4-acetamidobenzoic acid due to differences in the functional groups at the 4-position of the phenyl ring. nih.gov
The scientific literature lacks any reports on 2,6-dichloro-4-acetamidobenzoic acid functioning as a substrate analog or exhibiting competitive inhibition against any characterized enzymes.
To date, no molecular docking or computational studies have been published that predict the binding affinity or interaction patterns of 2,6-dichloro-4-acetamidobenzoic acid with non-human proteins.
Metabolic Pathway Analysis in Non-Human Organisms or Cell-Free Systems
The metabolic pathways and biotransformation of 2,6-dichloro-4-acetamidobenzoic acid in non-human organisms or through in vitro cell-free systems remain uninvestigated.
There is no available data identifying the biotransformation routes or characterizing the metabolites of 2,6-dichloro-4-acetamidobenzoic acid in any model organism. While the microbial degradation of other halogenated aromatic compounds is a field of study, with pathways often involving initial dehalogenation or oxidation, specific pathways for this compound have not been elucidated. nih.gov
The specific role of 2,6-dichloro-4-acetamidobenzoic acid in the metabolism of microorganisms, including the opportunistic fungal pathogen Pneumocystis carinii, has not been documented. Research into the metabolic activities of Pneumocystis carinii has focused on essential pathways such as glucose metabolism, protein synthesis, and folic acid synthesis, but has not implicated 2,6-dichloro-4-acetamidobenzoic acid. nih.govnih.govnih.gov
Based on the conducted research, there is no publicly available scientific literature detailing the specific biochemical interactions and mechanistic insights at the molecular level for the compound "2,6-Dichloro-4-acetamidobenzoic acid." In vitro studies focusing on its direct interactions with proteins, enzymes, or other biological macromolecules have not been identified in the searched resources.
Consequently, the elucidation of specific biochemical mechanisms, including detailed research findings and corresponding data tables, cannot be provided at this time. The scientific community has not published research that would fulfill the requirements of the requested article section.
Environmental Fate and Degradation of 2,6 Dichloro 4 Acetamidobenzoicacid Analogs
Environmental Distribution and Mobility Characteristics
The movement and partitioning of these chemical analogs in the environment are largely governed by their interactions with soil and water.
Sorption, the process by which a chemical binds to solid particles like soil and sediment, is a key factor influencing the mobility and bioavailability of 2,6-dichloro-4-acetamidobenzoic acid analogs. The extent of sorption is dependent on the specific chemical structure of the analog and the properties of the soil or sediment, such as organic matter content, clay content, and pH.
For instance, studies on the analog 2,4-D have shown that its sorption is significantly influenced by soil composition. researchgate.net Research has indicated that soils with higher organic matter and clay content tend to exhibit greater sorption of 2,4-D. researchgate.net This is because the organic functional groups and mineral surfaces provide sites for the chemical to attach. The pH of the soil also plays a crucial role; as an acidic herbicide, the sorption of 2,4-D can be affected by changes in soil pH which alter its chemical speciation and the surface charge of soil particles. researchgate.net
The strength of this binding is often quantified by the sorption coefficient (Kd) or the Freundlich coefficient (KF). Higher values for these coefficients indicate stronger binding and less mobility. For 2,4-D, Kd and KF values have been observed to vary significantly across different soil types, with peat soil showing the highest sorption. researchgate.net The removal of organic matter from soils has been shown to decrease the sorption of 2,4-D, underscoring the importance of this soil component in the retention of such compounds. researchgate.net
Table 1: Sorption Coefficients of 2,4-D in Various Soil Types
| Soil Type | Kd Value Range | KF Value Range | Key Influencing Factor |
|---|---|---|---|
| Peat | Highest | Highest | High organic matter content |
| Rengam | Lowest | Lowest | Lower organic matter and clay |
| Selangor | Intermediate | Intermediate | Organic matter and clay content |
This table is generated based on findings from a study on 2,4-D sorption in different Malaysian soils. researchgate.net
The potential for a chemical to leach through the soil profile and contaminate groundwater is directly related to its sorption characteristics. researchgate.net Analogs that exhibit weak sorption to soil particles are more likely to be transported downwards with infiltrating water. The high water solubility and acidic nature of compounds like 2,4-D contribute to their potential for mobility and groundwater contamination. mdpi.com
The retardation factor, which is derived from sorption data, can be used to predict the movement of a compound relative to the movement of water. A higher retardation factor, indicating greater sorption, suggests a lower leaching potential. nih.gov Conversely, in soils with low organic matter and coarse texture, the leaching potential of these analogs is expected to be higher. researchgate.net Therefore, understanding the sorption behavior is fundamental to predicting and mitigating the risk of groundwater pollution.
Abiotic Degradation Pathways
In addition to interactions with solid matrices, 2,6-dichloro-4-acetamidobenzoic acid analogs can be broken down by non-biological processes in the environment.
Photolysis, or degradation by sunlight, can be a significant pathway for the transformation of some chemical compounds in the environment. The rate and extent of photolysis depend on the chemical's ability to absorb light at environmentally relevant wavelengths and the presence of other substances that can facilitate the process. While specific data on the photolysis of 2,6-dichloro-4-acetamidobenzoic acid is limited, studies on analogous structures can provide insights.
The Photo-Fenton process, an advanced oxidation process involving hydrogen peroxide and iron ions in the presence of light, is a powerful method for degrading persistent organic pollutants. This process generates highly reactive hydroxyl radicals that can break down complex organic molecules into simpler, less harmful substances.
Biotic Degradation Mechanisms
The breakdown of organic compounds by microorganisms is a crucial process for their removal from the environment. The biodegradation of chlorinated aromatic compounds, including analogs of 2,6-dichloro-4-acetamidobenzoic acid, has been extensively studied.
The biodegradation of the analog 2,4-D is a well-documented process carried out by various soil and aquatic microorganisms. nih.gov The degradation pathway often begins with the enzymatic removal of the side chain, followed by the hydroxylation of the aromatic ring. nih.gov This leads to the formation of dichlorocatechol, which is then susceptible to ring cleavage by dioxygenase enzymes. nih.gov The subsequent metabolic steps involve a series of enzymatic reactions that ultimately convert the compound into intermediates of central metabolic pathways, such as the tricarboxylic acid cycle. nih.gov
The rate of biodegradation is influenced by several factors, including the availability of the compound to the microorganisms, which is affected by sorption. nih.gov Studies have shown that sorbed 2,4-D may be protected from microbial degradation, with microorganisms primarily degrading the portion of the chemical that is dissolved in the soil water. nih.gov The presence of a suitable microbial population and favorable environmental conditions, such as temperature, moisture, and nutrient availability, are also critical for efficient biodegradation. nih.gov
Table 2: Key Enzymes in the Biodegradation of 2,4-D
| Enzyme | Abbreviation | Function |
|---|---|---|
| α-ketoglutarate-dependent 2,4-D dioxygenase | tfdA | Side chain removal to form 2,4-dichlorophenol (B122985) |
| 2,4-DCP hydroxylase | tfdB | Hydroxylation of 2,4-dichlorophenol to dichlorocatechol |
| Chlorocatechol 1,2-dioxygenase | tfdC | Cleavage of the dichlorocatechol ring |
| Chloromuconate cycloisomerase | tfdD | Conversion of 2,4-dichloro-cis,cis-muconate |
| Chlorodienelactone hydrolase | tfdE | Conversion of 2-chlorodienelactone |
This table outlines the primary enzymes and their roles in the catabolic pathway of 2,4-D as identified in various microorganisms. nih.gov
Microbial Biodegradation by Bacterial and Fungal Strains.youtube.comepa.govmdpi.com
The microbial breakdown of halogenated aromatic compounds, including analogs of 2,6-dichloro-4-acetamidobenzoic acid, is a key process in their environmental fate. youtube.com Both bacteria and fungi have demonstrated the ability to degrade these persistent compounds, often utilizing them as a source of carbon and energy. jbarbiomed.comjbarbiomed.com The degradation process typically involves the enzymatic cleavage of the carbon-halogen bond, a critical step in detoxifying these molecules and making them amenable to further breakdown. nih.gov
Identification of Degrading Microorganisms and Consortia.youtube.comepa.govmdpi.com
A variety of microorganisms capable of degrading chlorinated benzoic acids have been isolated and identified. For instance, bacterial strains such as Alcaligenes sp. strain Y42 and Acinetobacter sp. strain P6 have been shown to metabolize numerous polychlorinated biphenyl (B1667301) isomers, which can lead to the formation of chlorobenzoic acids. asm.org Similarly, Aeromonas hydrophila, isolated from wastewater, can utilize chlorobenzoate compounds as its carbon and energy source. jbarbiomed.com Fungal species also play a significant role. Ligninolytic fungi like Trametes polyzona, Mucor circinelloides, and Trichoderma longibrachiatum have been observed to degrade diclofenac (B195802), a compound containing a dichloro-substituted aniline (B41778) ring, into intermediates including 2,6-dichlorobenzoic acid. mdpi.com Trichoderma longibraciatum, isolated from industrial soil, has also shown the ability to degrade 2,6-dichlorophenol. nih.gov In some cases, microbial consortia, which are communities of different microbial species, exhibit enhanced degradation capabilities compared to single strains. nih.gov
| Degrading Microorganism | Degraded Compound Analog | Reference |
| Alcaligenes sp. strain Y42 | Polychlorinated biphenyls | asm.org |
| Acinetobacter sp. strain P6 | Polychlorinated biphenyls | asm.org |
| Aeromonas hydrophila | Chlorobenzoate compounds | jbarbiomed.com |
| Trametes polyzona | Diclofenac | mdpi.com |
| Mucor circinelloides | Diclofenac | mdpi.com |
| Trichoderma longibrachiatum | Diclofenac, 2,6-Dichlorophenol | mdpi.comnih.gov |
| Phanerochaete chrysosporium | Chlorinated aromatic compounds | nih.gov |
Enzymatic Systems Involved in Dehalogenation and Ring Cleavage.youtube.comepa.gov
The biodegradation of chlorinated aromatic compounds is mediated by specific enzymatic systems. Dehalogenation, the removal of halogen atoms, is a crucial initial step. nih.gov This can occur through several mechanisms, including oxidative, reductive, and hydrolytic dehalogenation. nih.gov Dioxygenase enzymes are often involved in oxidative dehalogenation, where they incorporate two oxygen atoms into the aromatic ring, leading to the formation of catechols. nih.gov For example, 2-halobenzoate-1,2-dioxygenase catalyzes the degradation of 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid. researchgate.net
Following dehalogenation, the aromatic ring is cleaved. This is typically accomplished by dioxygenases that catalyze either ortho (intradiol) or meta (extradiol) cleavage of the catechol intermediate. rsc.org In ortho cleavage, the ring is broken between the two hydroxyl groups, while in meta cleavage, the break occurs adjacent to one of the hydroxyl groups. The choice of cleavage pathway depends on the specific microorganism and the structure of the substrate. researchgate.net
| Enzyme Type | Function | Example | Reference |
| Dehalogenase | Cleavage of carbon-halogen bond | - | nih.govnih.gov |
| Dioxygenase | Oxidative dehalogenation, Ring cleavage | 2-halobenzoate-1,2-dioxygenase | nih.govresearchgate.net |
| Monooxygenase | Oxidative dehalogenation | - | nih.gov |
| Hydrolase | Hydrolytic dehalogenation | - | nih.gov |
Characterization of Biodegradation Intermediates and End Products.youtube.com
The biodegradation of chlorinated benzoic acid analogs proceeds through a series of intermediate compounds. A common pathway for many polychlorinated biphenyls involves the formation of dihydro-dihydroxy compounds, which are then converted to dihydroxy compounds. asm.org Subsequent meta-cleavage of the aromatic ring can produce chlorinated derivatives of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acids, which are then further broken down to chlorobenzoic acids. asm.org For example, the degradation of diclofenac by certain fungi yields intermediates such as 2,6-dichlorobenzoic acid, 2,4-dichlorobenzoic acid, and 3,5-dichlorobenzoic acid. mdpi.com These intermediates are typically further degraded, often leading to ring cleavage and eventual mineralization to carbon dioxide, water, and chloride ions. mdpi.com In some cases, intermediates like chlorocatechols are formed. researchgate.net The end products of complete biodegradation are generally harmless inorganic compounds. industrialmaintenanceproducts.net
| Initial Compound Analog | Intermediate(s) | End Product(s) | Reference |
| Polychlorinated biphenyls | Dihydro-dihydroxy compounds, Dihydroxy compounds, Chlorinated 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acids | Chlorobenzoic acids | asm.org |
| Diclofenac | 2,6-Dichlorobenzoic acid, 2,4-Dichlorobenzoic acid, 3,5-Dichlorobenzoic acid | Further degraded products (implying ring cleavage) | mdpi.com |
| 3-Chlorobenzoic acid | 4-Hydroxybenzoate, 3-Hydroxybenzoate, Protocatechuate, Gentisate, Chlorocatechol | 3-Oxoadipic acid pathway products | researchgate.net |
| 2,4,6-Trichlorobiphenyl | Dihydroxy compound, Trihydroxy compound | Trichlorobenzoic acid | asm.org |
Factors Influencing Biodegradation Rates (e.g., pH, temperature, substrate concentration).mdpi.com
The rate of microbial biodegradation of chlorinated aromatic compounds is significantly influenced by various environmental factors.
Temperature: The optimal temperature for the breakdown of 2-chlorobenzoic acid by A. hydrophila was 25°C. jbarbiomed.com Temperature affects microbial growth rates and the kinetics of enzymatic reactions.
Substrate Concentration: The concentration of the chlorinated compound can impact the degradation rate. For A. hydrophila, the optimal concentration for 2-chlorobenzoic acid degradation was 3 mM. jbarbiomed.com High concentrations of these compounds can sometimes be inhibitory or toxic to the microorganisms. nih.gov
Nutrient Availability: The presence of other carbon and nitrogen sources can influence the biodegradation of the target compound. In the case of A. hydrophila, some carbon sources had a negative impact on the breakdown of 2-chlorobenzoic acid, while the nitrogen source L-proline slightly enhanced biodegradation. jbarbiomed.com Exogenous benzoic acid has been observed to increase the content of total nitrogen, alkaline nitrogen, available phosphorus, and available potassium in soil. mdpi.com
Environmental Impact Assessment Methodologies (Excluding Human Toxicity).epa.govpsu.edunih.govepa.gov
Assessing the environmental impact of chlorinated organic compounds like analogs of 2,6-dichloro-4-acetamidobenzoic acid involves methodologies that evaluate their effects on ecosystems. osti.gov These compounds are recognized as environmental pollutants due to their persistence and potential to accumulate in soil, water, and biota. scirp.orgnaturvardsverket.se
One key aspect of environmental impact assessment is understanding the compound's biodegradability and the nature of its degradation products. wikipedia.org Methodologies often involve laboratory studies to identify degradation pathways and the potential for the formation of more toxic intermediates. researchgate.net
Ecotoxicity testing is another crucial component. This involves exposing various organisms from different trophic levels (e.g., algae, invertebrates, fish) to the compound to determine its effects on their survival, growth, and reproduction. For example, the fungistatic activity of benzoic acid and its derivatives against the plant pathogen Alternaria solani has been evaluated. nih.gov
Field studies and monitoring programs are also essential to assess the real-world impact of these compounds. This can include analyzing their concentration in different environmental compartments (air, water, soil, sediment) and in the tissues of wildlife to understand their distribution, bioaccumulation, and potential for biomagnification. nih.gov The impact on microbial communities is also a significant consideration, as changes in their structure and function can have cascading effects on ecosystem processes. Studies have shown that benzoic acid can alter the composition and diversity of soil bacterial and fungal communities. mdpi.com
Applications of 2,6 Dichloro 4 Acetamidobenzoicacid As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
The architecture of 2,6-Dichloro-4-acetamidobenzoic acid, with its distinct functional groups, makes it a strategic precursor for creating intricate organic molecules. Organic synthesis is a foundational discipline for producing a wide array of functional molecules, and the intermediates used play a critical role in the successful construction of the final products. researchgate.net
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. nih.gov Substituted benzoic acids are common starting materials for the synthesis of various heterocyclic systems. For instance, derivatives of 4-aminobenzoic acid have been used to create a range of heterocyclic structures, including oxadiazoles (B1248032) and azetidinones, through multi-step reactions involving the formation of hydrazides and subsequent cyclization. nih.gov
The structure of 2,6-Dichloro-4-acetamidobenzoic acid offers several pathways for the formation of heterocycles. The carboxylic acid can be converted into an acyl chloride or ester, which can then react with binucleophilic reagents (e.g., diamines or amino alcohols) to form cyclic structures. The acetamido group can also participate in or direct cyclization reactions. The chlorine atoms, while generally stable, can influence the reactivity of the aromatic ring and may be substituted under specific conditions to introduce further complexity.
Table 1: Potential Heterocyclic Systems from 2,6-Dichloro-4-acetamidobenzoic acid
| Functional Group Utilized | Potential Reagent | Resulting Heterocyclic Core |
| Carboxylic Acid | 1,2-Diamines | Benzodiazepine derivative |
| Carboxylic Acid | 2-Aminoalcohols | Benzoxazine derivative |
| Carboxylic Acid & Amide | Intramolecular Cyclization | Oxazolone derivative |
The field of materials science increasingly relies on custom-synthesized organic molecules to create materials with tailored properties. One prominent class of such materials is metal-organic frameworks (MOFs), which are crystalline solids composed of metal ions or clusters coordinated to organic ligands. Research has demonstrated the synthesis of MOFs using 4-acetamidobenzoic acid as the organic ligand, where the carboxylic acid group coordinates with silver (I) ions. inlibrary.uz
Following this precedent, 2,6-Dichloro-4-acetamidobenzoic acid is a prime candidate to act as an organic linker in the formation of novel MOFs. The carboxylic acid group provides the necessary coordination site for binding to metal centers. The dichloro-substituents would significantly modify the electronic nature and steric profile of the resulting framework, potentially leading to MOFs with unique pore sizes, selective adsorption capabilities, or catalytic properties.
Chemical Scaffold for Novel Compound Libraries
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. arxiv.org Designing compound libraries based on a common scaffold is a highly effective strategy in drug discovery for exploring the chemical space around a pharmacophore. lifechemicals.com The choice of scaffold is crucial as its geometry, rigidity, and stereochemistry can significantly influence the biological activity of the resulting compounds. nih.gov
2,6-Dichloro-4-acetamidobenzoic acid serves as an excellent scaffold for generating diverse chemical libraries for several reasons:
Defined Three-Dimensional Structure: The substituted benzene (B151609) ring provides a rigid core that presents appended functional groups in a well-defined spatial arrangement.
Multiple Modification Points: It possesses three distinct regions for chemical modification: the carboxylic acid, the acetamido group, and the chloro-substituted aromatic ring.
Tunable Properties: The chlorine atoms and the acetamido group modulate the physicochemical properties of the scaffold, such as lipophilicity and hydrogen bonding potential, which are critical for molecular recognition and drug-like characteristics.
DNA-encoded chemical libraries (DECLs) have been successfully synthesized using central scaffolds like 3,5-bis(aminomethyl)-benzoic acid, where combinatorial reactions create millions of compounds. nih.gov Similarly, 2,6-Dichloro-4-acetamidobenzoic acid could be employed as a central scaffold in such high-throughput synthesis approaches to generate libraries of novel compounds for screening against biological targets.
Table 2: Functional Groups of 2,6-Dichloro-4-acetamidobenzoic acid as a Scaffold
| Functional Group | Role in Library Synthesis | Potential Modification |
| Carboxylic Acid (-COOH) | Primary attachment point for building blocks via amide bond formation. | Coupling with diverse amines. |
| Acetamido Group (-NHCOCH₃) | Can be hydrolyzed to an amine for further derivatization. | N-alkylation, acylation. |
| Dichloro-substituted Ring | Influences binding interactions and metabolic stability. | Nucleophilic aromatic substitution (under harsh conditions). |
Strategic Importance in Specialized Chemical Synthesis
The strategic importance of 2,6-Dichloro-4-acetamidobenzoic acid lies in the combination of its functional groups, which allows for controlled, stepwise synthesis of complex target molecules. The differential reactivity of the carboxylic acid and the acetamido group enables selective transformations at one site while leaving the other intact for subsequent reactions. The presence of two chlorine atoms flanking the acetamido group provides significant steric hindrance and electronic influence, which can be exploited to direct the regioselectivity of further synthetic steps.
This compound is a "privileged structure," a concept describing molecular frameworks that are able to present functional groups in a favorable arrangement for biological interaction. unife.it The rigid, pre-organized nature of this building block reduces the entropic penalty upon binding to a biological target, potentially enhancing affinity. Its utility in constructing complex molecules, advanced materials like MOFs, and diverse compound libraries underscores its strategic value as a versatile intermediate in specialized chemical synthesis. inlibrary.uznih.gov
Future Research Directions for 2,6 Dichloro 4 Acetamidobenzoicacid
Integration of Machine Learning and Artificial Intelligence for Predictive Research
Table 1: Hypothetical Machine Learning Workflow for Predictive Analysis
| Phase | Objective | Methodology | Potential Outcome |
|---|---|---|---|
| Data Curation | Build a comprehensive dataset. | Aggregate data on related halogenated benzoic acids from chemical databases (e.g., Reaxys, PubChem). | A structured database of molecular properties and reaction data. |
| Model Training | Develop predictive models. | Use featurized molecular data (e.g., Morgan fingerprints) to train various ML architectures (e.g., neural networks, random forests). digitellinc.com | Algorithms capable of predicting pKa, solubility, and bioactivity for novel analogs. |
| Property Prediction | Forecast key properties of 2,6-Dichloro-4-acetamidobenzoicacid. | Input the compound's structure into the trained models. | Predicted values for physicochemical and biological properties to guide experimental work. |
| Synthesis Prediction | Identify optimal synthetic routes. | Employ AI to predict reaction selectivity and yield for synthetic modifications. digitellinc.com | Prioritized list of high-yield, low-cost synthetic pathways. |
Development of Advanced Analytical Platforms for Real-Time Monitoring
Understanding the synthesis kinetics, degradation pathways, and potential interactions of this compound requires sophisticated analytical techniques capable of high sensitivity and real-time monitoring. The current standard for analyzing halogenated organic compounds often involves gas chromatography (GC) coupled with mass spectrometry (MS). chromatographyonline.com Advanced methods like comprehensive two-dimensional gas chromatography (GC×GC) combined with time-of-flight mass spectrometry (TOF-MS) offer superior separation and identification capabilities for complex mixtures of halogenated compounds. chromatographyonline.com
Future research should aim to develop integrated analytical platforms, such as microfluidic reactors coupled directly to MS or spectroscopic sensors. These platforms would enable real-time tracking of reaction intermediates and degradation products. Furthermore, the development of novel biosensors presents a promising avenue. For instance, synthetic transcription-based biosensors have been successfully designed in organisms like Saccharomyces cerevisiae to detect benzoic acid derivatives, providing a fluorescent output that correlates with concentration. nih.gov Similarly, nanophotonic biosensors, including those based on surface plasmon resonance (SPR), offer label-free, highly sensitive, and real-time detection capabilities that could be adapted for this specific compound. icn2.cat
Table 2: Comparison of Advanced Analytical Platforms
| Platform | Principle | Advantages for this Compound | Reference |
|---|---|---|---|
| GC×GC-TOF-MS | Two-dimensional gas chromatography with high-resolution mass spectrometry. | Excellent separation of isomers and complex mixtures; sensitive detection of halogenated by-products. | chromatographyonline.com |
| Pulsed Glow Discharge TOF-MS | Gas chromatography separation with a mass spectrometer that provides elemental, structural, and molecular ion information. | Provides multi-faceted data in a single run, aiding in structural elucidation of unknown metabolites. | nih.gov |
| Nanophotonic Biosensors | Evanescent wave sensing on a chip; detects binding events in real-time without labels. | High sensitivity, potential for portability (point-of-use), and real-time kinetic analysis of interactions. | icn2.cat |
| Synthetic Yeast Biosensor | Engineered transcription factor in yeast binds the target molecule, activating a reporter gene (e.g., GFP). | Specific detection, in-vivo monitoring, useful for screening mutant libraries for production or degradation. | nih.gov |
Rational Design of Analogs for Specific Research Probes
The structure of this compound serves as a scaffold that can be systematically modified to create a library of analogs. Through rational design, these analogs can be developed as specific research probes to investigate biological pathways or as new molecules with tailored properties. Guided by structure-activity relationship (SAR) studies, researchers can make targeted modifications to enhance binding affinity to specific proteins or to modulate chemical reactivity. nih.gov For example, research on 2,5-substituted benzoic acids has led to the development of dual inhibitors for anti-apoptotic proteins by redesigning a core scaffold to enhance hydrogen bonding with a target residue. nih.gov
Future work could involve replacing the chlorine atoms with other halogens (bromine, fluorine) to probe the effect of halogen bonding, or modifying the acetamido group to alter hydrophilicity and hydrogen-bonding capacity. Computational docking studies can be used to predict how these structural changes affect binding to target enzymes or receptors. acs.org This approach has been successfully used to design photoswitchable azobenzene-based probes for haloalkane dehalogenases and to develop selective inhibitors for specific EGFR mutations in cancer research. acs.orgnih.gov
Table 3: Framework for Rational Analog Design
| Modification Site | Proposed Change | Rationale / Research Goal | Relevant Design Principle |
|---|---|---|---|
| C2, C6 Positions | Replace Cl with Br or F. | Investigate the role of halogen size and electronegativity in molecular interactions. | Structure-Activity Relationship (SAR). nih.gov |
| C4 Position (Acetamido Group) | Vary the alkyl chain length or replace with other functional groups (e.g., sulfonamide). | Modulate solubility, hydrogen bonding potential, and steric hindrance. | Guided by structural information from crystallography. nih.gov |
| Carboxylic Acid Group | Esterification or conversion to an amide. | Create prodrugs or alter the molecule's ability to act as a hydrogen bond donor/acceptor. | Bioisosteric Replacement. |
| Aromatic Ring | Introduce additional substituents. | Fine-tune electronic properties and explore new binding pockets in target proteins. | Rational Redesign for Expanded Substrate Range. acs.org |
Exploration of Novel Biocatalytic Pathways for Synthesis and Degradation
Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis and degradation methods. For this compound, research into novel enzymatic pathways could lead to sustainable production methods and effective bioremediation strategies. The degradation of chlorobenzoic acids (CBAs) by microorganisms is well-documented, involving enzymes such as dioxygenases and CoA ligases under both aerobic and anaerobic conditions. researchgate.netfrontiersin.org For instance, some bacterial pathways activate aromatic acids via coenzyme A (CoA) thioesterification before ring cleavage. acs.org
Future research should focus on identifying or engineering enzymes that can act on the specific dichlorinated and acetylated structure of this compound. Screening microbial consortia from contaminated sites could reveal novel dehalogenases or oxygenases. For example, ligninolytic fungi produce extracellular enzymes that have shown potential in transforming PCB metabolites, including chlorobenzoates. researchgate.net Conversely, enzymes involved in the degradation of other halogenated aromatics, like 2-fluorobenzoate, could be engineered through rational design to expand their substrate range to include this compound. acs.orgfrontiersin.org This could lead to biocatalytic routes for its complete degradation or for its synthesis from simpler precursors.
Table 4: Potential Biocatalytic Enzymes and Their Roles
| Enzyme Class | Potential Role | Source Organism Example | Mechanism / Pathway |
|---|---|---|---|
| Halobenzoate Dioxygenase | Degradation (Dehalogenation) | Pseudomonas sp. | Aerobic hydroxylation of the aromatic ring, leading to catechol intermediates and eventual ring cleavage. researchgate.net |
| Aromatic Acid:CoA Ligase | Degradation (Activation) | Alcaligenes sp. | Anaerobic activation of the benzoic acid moiety for downstream degradation. acs.org |
| Laccase-Mediator System | Degradation | Ligninolytic Fungi (e.g., P. ostreatus) | Oxidative degradation of the aromatic structure, potentially leading to dechlorination. researchgate.netfrontiersin.org |
| Reductive Dehalogenase | Degradation | Anaerobic Consortia | Anaerobic removal of chlorine atoms from the aromatic ring. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
